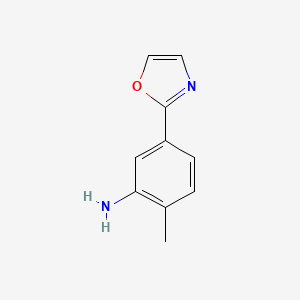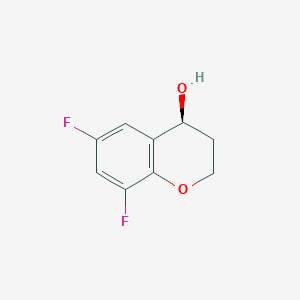
(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Overview
Description
“(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol” is an organic compound. It is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .
Molecular Structure Analysis
The molecular formula of “(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol” is C9H8F2O2 . The molecular weight is 186.16 . The IUPAC name is (4S)-6,8-difluoro-3,4-dihydro-2H-chromen-4-ol .Physical And Chemical Properties Analysis
“(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol” appears as a powder . It should be stored at 4 °C .Scientific Research Applications
Antioxidant Properties and Radical Scavenging
(4S)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol, as a derivative of chromones, may exhibit significant antioxidant properties. Chromones are known for their ability to neutralize active oxygen and terminate free radical processes, which can delay or inhibit cellular impairment leading to various diseases. The structural features such as the double bond and carbonyl group in the chromone nucleus, along with specific hydroxyl groups, are crucial for their radical scavenging activity. This suggests that derivatives like (4S)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol could potentially have applications in preventing oxidative stress-related conditions (Yadav et al., 2014).
Anti-Cancer and Antitumor Activities
The benzopyran core structure, to which (4S)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol belongs, is often found in compounds with notable anti-cancer and antitumor properties. For instance, baicalein, a flavonoid with a similar benzopyran structure, has shown a variety of anti-cancer effects through its influence on cell proliferation, metastasis, apoptosis, and autophagy, particularly in hepatocellular carcinoma. This indicates the potential of benzopyran derivatives in the development of novel anticancer drugs (Bie et al., 2017).
Organic Electronics and OLEDs
Derivatives of benzopyran, such as (4S)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol, might find applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). BODIPY-based materials, which share structural similarities with benzopyran derivatives, have been investigated for their potential as active materials in OLED devices due to their excellent luminescent properties. This suggests that benzopyran derivatives could also be explored for use in OLEDs and other optoelectronic applications (Squeo & Pasini, 2020).
properties
IUPAC Name |
(4S)-6,8-difluoro-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8,12H,1-2H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYJSJWWXNXVNN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=C(C=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1O)C=C(C=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



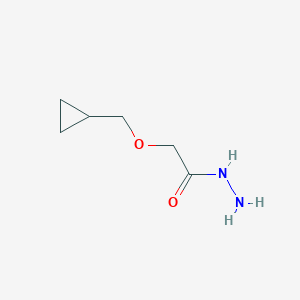
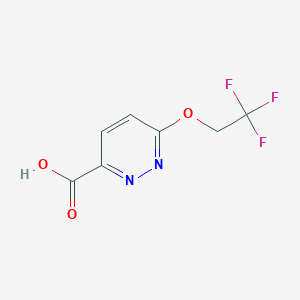

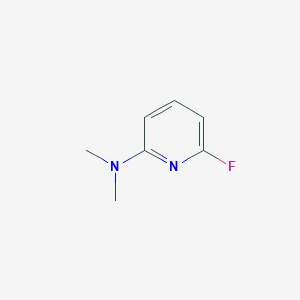
![2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one](/img/structure/B1443421.png)
![1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443422.png)
![(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1443424.png)
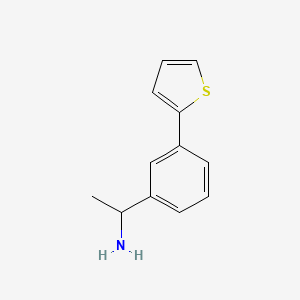
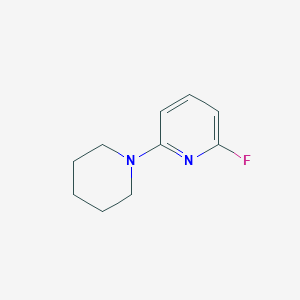
![Benzyl 4-[(propan-2-yl)amino]butanoate](/img/structure/B1443429.png)

![{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1443432.png)
![1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine](/img/structure/B1443436.png)
